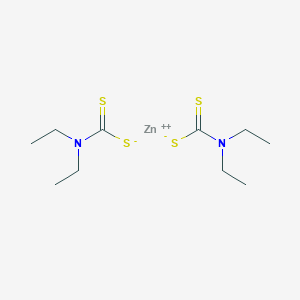

Zinc diethyldithiocarbamate

描述

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ |

|---|---|

CAS 编号 |

14324-55-1 |

分子式 |

C10H20N2S4Zn |

分子量 |

361.9 g/mol |

IUPAC 名称 |

zinc;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI 键 |

RKQOSDAEEGPRER-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |

颜色/形态 |

White powder |

密度 |

1.47 at 20 °C/20 °C |

熔点 |

172-176 °C |

其他CAS编号 |

14324-55-1 |

物理描述 |

Dry Powder, Liquid; Dry Powder White solid; [Hawley] |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Sol in carbon disulfide, benzene, chloroform; insol in water |

同义词 |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications

Classical Synthetic Routes to Zinc Diethyldithiocarbamate (B1195824) Complexes

The synthesis of zinc diethyldithiocarbamate [Zn(S₂CNEt₂)₂] is well-established, with primary methods involving the reaction of a diethyldithiocarbamate salt with a zinc(II) salt or the in situ generation of the dithiocarbamate (B8719985) ligand in the presence of zinc ions.

A common and straightforward method for the preparation of this compound involves a precipitation reaction using an aqueous solution of a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, and a salt of diethyldithiocarbamic acid, typically sodium diethyldithiocarbamate. The reaction of sodium diethyldithiocarbamate with zinc acetate (B1210297) in water leads to the immediate formation of an off-white precipitate of this compound in high yields (approximately 90%). semanticscholar.org The sodium diethyldithiocarbamate precursor is itself prepared from the condensation of diethylamine (B46881) and carbon disulfide. atamankimya.com

A study on the synthesis of this compound (ZDEC) optimized the molar ratio of the reactants for its preparation. The optimized ratio was found to be 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively, resulting in a 48.5% yield of ZDEC. iaea.org

Table 1: Optimized Reactant Ratios for ZDEC Synthesis iaea.org

| Reactant | Molar Ratio |

|---|---|

| Diethylamine | 2 |

| Carbon Disulfide | 2 |

| Sodium Hydroxide | 2 |

| Zinc Chloride | 1 |

| Product Yield | 48.5% |

In situ formation of this compound can occur in various reaction systems where the components for the dithiocarbamate ligand are present with a zinc source. For instance, in the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles, zinc dithiocarbamate complexes are often used as single-source precursors. nih.gov The decomposition of these precursors can involve in situ modifications of the ligand.

In the presence of primary amines like oleylamine (B85491), the coordination sphere of the zinc complex is modified. nih.gov Amine binding can lead to the formation of a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)]. nih.gov This can be followed by an amine-exchange process, leading to the in situ formation of a new dithiocarbamate species, such as [Zn(S₂CNMe₂)(S₂CNHR)], which then decomposes at a relatively low temperature to form ZnS. nih.govresearchgate.net This highlights a pathway where the dithiocarbamate ligand is modified in situ, influencing the subsequent reactivity of the complex.

A proposed mechanism for urethane (B1682113) bond formation catalyzed by this compound (ZDTC) also suggests an in situ interaction where the alcohol substrate coordinates to the zinc center, facilitating the reaction. rsc.org

Design and Synthesis of Functionalized Analogs

The design and synthesis of functionalized analogs of this compound often involve the modification of the N-alkyl substituents on the dithiocarbamate ligand. This allows for the tuning of the complex's steric and electronic properties.

A general method for synthesizing diaryl dithiocarbamate complexes of zinc involves the reaction of two equivalents of the corresponding sodium diaryl dithiocarbamate with zinc acetate in water. semanticscholar.org This approach has been used to synthesize a range of [Zn(S₂CNAr₂)₂] complexes, where 'Ar' represents various aryl groups. semanticscholar.org These reactions typically result in high yields of the desired zinc complexes. semanticscholar.org

For example, zinc-difattyalkyldithiocarbamates have been synthesized for their potential application as antioxidants in lubrication systems. doaj.org The synthesis of these functionalized analogs demonstrates the versatility of the dithiocarbamate ligand platform for creating new zinc complexes with tailored properties.

Derivatization Strategies for Enhanced Properties

A significant limitation of this compound is its low aqueous solubility. nih.govcyclodextrinnews.com To address this, inclusion complexes with cyclodextrins have been prepared. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their solubility in aqueous media. nih.gov

In one study, inclusion complexes of Zn(DDC)₂ were formed with two different beta-cyclodextrins: sulfobutylether-β-cyclodextrin (SBE-CD) and hydroxypropyl-β-cyclodextrin (HP-CD). nih.govcyclodextrinnews.com The formation of these inclusion complexes significantly increased the aqueous solubility of Zn(DDC)₂. nih.govnih.gov The phase solubility diagram indicated an Ap-type profile according to the Higuchi and Connors model. nih.govnih.gov

Table 2: Solubility Enhancement of Zn(DDC)₂ with Cyclodextrins nih.govnih.gov

| Cyclodextrin Concentration (w/w%) | Approximate Solubility of Zn(DDC)₂ (mg/mL) |

|---|

Characterization studies using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) confirmed the formation of the inclusion complexes. nih.govnih.gov The TGA thermogram of pure Zn(DDC)₂ showed a major weight loss between 291.2 °C and 324.4 °C, which is altered upon complexation. nih.gov The XRD patterns of the inclusion complexes showed changes compared to the crystalline pattern of the pure drug, indicating the formation of an amorphous complex. nih.gov

The coordination geometry of zinc in this compound, which is typically tetrahedral or distorted square planar in dimeric forms, can be modified through the formation of adducts with donor ligands. semanticscholar.org This derivatization strategy can lead to complexes with different structural and potentially reactive properties.

Adducts of this compound with nitrogen-containing bases such as pyridine, cyclohexylamine, and 2,2'-bipyridine (B1663995) have been synthesized. semanticscholar.org These reactions typically result in five- or six-coordinate zinc centers. For instance, the reaction of [Zn{S₂CN(p-tol)₂}₂] with 2,2'-bipyridine yields the six-coordinate adduct [Zn{S₂CN(p-tol)₂}₂(2,2'-bipy)]. semanticscholar.org

Similarly, adducts of this compound with piperidine (B6355638), [Zn(Pip)(Edtc)₂], have been synthesized. researchgate.net In these adducts, the zinc coordination polyhedron is a distorted square pyramid with four sulfur atoms at the base and the nitrogen atom of the piperidine ligand at the apex. researchgate.net Solid-state NMR studies (¹³C and ¹⁵N) have shown that the dithiocarbamate ligands in these adducts can be structurally inequivalent. researchgate.net

These adduct formation strategies demonstrate a versatile approach to modifying the coordination environment of the zinc center in this compound, leading to new chemical entities with potentially enhanced properties.

Mechanistic Elucidation of Biological and Catalytic Activities

Molecular and Cellular Mechanisms of Action in Biological Systems

Zinc diethyldithiocarbamate (B1195824) (ZDEC) has been demonstrated to induce the production of reactive oxygen species (ROS), a mechanism that contributes to its biological effects, including cytotoxicity in cancer cells. nih.gov The formation of the bis(diethyldithiocarbamate) zinc complex, Zn(DDC)₂, is linked to an increase in ROS production. nih.gov While zinc itself is not a redox-active metal, its presence can modulate cellular redox homeostasis. Studies have shown that zinc can stimulate the generation of intracellular ROS, and this action is considered a primary factor in zinc-induced toxicity in certain cell types, such as astrocytes. researchgate.netnih.gov

The precise pathways for ZDEC-induced ROS generation are complex. In some biological systems, the organic dithiocarbamate (B8719985) ligand itself can participate in redox cycling. However, the associated metal ion plays a crucial role. For instance, in the case of the related fungicide mancozeb, the associated manganese ion, but not the zinc ion, was found to be essential for significant H₂O₂ generation. nih.gov This suggests that the specific metal center in a dithiocarbamate complex dictates the potential and mechanism for ROS production. In the context of ZDEC, the elevation of intracellular zinc concentration may disrupt mitochondrial function or other cellular processes, leading to an increase in superoxide (B77818) and other reactive species. researchgate.netnih.gov

A significant molecular action of Zinc diethyldithiocarbamate is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov The inhibitory effect of ZDEC is closely linked to its nature as a zinc-containing compound and the ability of dithiocarbamates to act as zinc ionophores. nih.gov

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. nih.govmdpi.com Upon receiving an activation signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the 26S proteasome. nih.govmdpi.com This degradation unmasks a nuclear localization signal on the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate gene transcription. nih.gov

ZDEC and related dithiocarbamates inhibit this cascade primarily by preventing the degradation of IκBα. selleckchem.com This effect is mediated by the increase in intracellular zinc levels. Zinc has been shown to inhibit the proteasome activity responsible for IκBα degradation, thereby stabilizing the NF-κB/IκBα complex in the cytoplasm and preventing the nuclear translocation of NF-κB. nih.gov The cellular protein metallothionein (B12644479), which binds zinc, has been identified as a potential modulator of this inhibitory process, as its expression can attenuate the effect of zinc-ionophoric compounds on NF-κB activity. nih.gov

| Component | Role in Canonical NF-κB Activation | Point of Inhibition by Zinc/ZDEC |

| IKK Complex | Phosphorylates IκBα at serine residues. mdpi.com | Not the primary target. |

| IκBα | Sequesters NF-κB in the cytoplasm. nih.gov | Degradation is blocked. |

| 26S Proteasome | Degrades phosphorylated IκBα. nih.gov | Activity is inhibited by zinc. |

| NF-κB (p50/p65) | Translocates to the nucleus to act as a transcription factor. nih.gov | Nuclear translocation is prevented. |

This compound modulates protein degradation by directly targeting the 26S proteasome. nih.gov The 26S proteasome is a large multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular homeostasis. nih.govbiorxiv.org It consists of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that recognize, deubiquitinate, and unfold substrates for translocation into the 20S core. nih.govmdpi.com

Research indicates that ZDEC is more potent against the intact cellular 26S proteasome than the isolated 20S core particle. nih.gov This suggests that the target of ZDEC is within the 19S regulatory particle. A key proposed mechanism is the inhibition of the JAMM (JAB1/MPN/Mov34 metalloenzyme) domain of the Rpn11 subunit located in the lid of the 19S particle. nih.gov The JAMM domain is a zinc-dependent metalloprotease that possesses deubiquitinating (DUB) activity, which is essential for cleaving the ubiquitin chain from the substrate before its degradation. frontiersin.orgencyclopedia.pubnih.gov

The inhibitory mechanism is thought to involve the diethyldithiocarbamate ligand interacting with the catalytic zinc ion within the JAMM domain's active site. nih.gov The sulfur atoms of the dithiocarbamate ligand have a high electronic density, allowing them to form a coordination complex with the JAMM zinc ion. nih.gov This action is analogous to the way other zinc coordination particles inhibit metalloenzymes like carboxypeptidase A. nih.gov By inhibiting the deubiquitinase activity of the JAMM domain, ZDEC disrupts the normal processing of ubiquitinated proteins, leading to their accumulation and contributing to cellular stress and cytotoxicity. nih.govosti.gov

| Proteasome Component | Sub-Component/Domain | Function | Proposed Interaction with ZDEC |

| 26S Proteasome | - | Regulated degradation of ubiquitinated proteins. nih.gov | Overall activity is inhibited. nih.gov |

| 19S Regulatory Particle | Lid Subcomplex | Substrate recognition and deubiquitination. nih.gov | Identified as the primary site of ZDEC action. nih.gov |

| Rpn11 Subunit | JAMM Domain | Zinc-dependent deubiquitinase (DUB) activity. frontiersin.orgmdpi.com | |

| Catalytic Zn²⁺ Ion | Essential for isopeptidase activity. encyclopedia.pubnih.gov | ||

| 20S Core Particle | - | Proteolytic degradation of unfolded proteins. mdpi.com | Less sensitive to ZDEC inhibition compared to the 26S complex. nih.gov |

The ability of this compound to act as a zinc chelator and ionophore allows it to disrupt cellular protein homeostasis by interfering with the function of native zinc-binding proteins. nih.govmdpi.com These proteins are crucial for a vast array of biological processes, including structural stabilization, enzymatic catalysis, and regulation of gene expression. frontiersin.org A key class of these are zinc finger proteins, which utilize zinc ions to maintain their structural integrity and function.

An important example is the Nuclear Protein Localization Protein 4 (NPL4). NPL4 contains a conserved Npl4 Zinc Finger (NZF) domain that binds a single zinc ion, which is critical for its structure. ebi.ac.uknih.govnih.gov NPL4 forms an essential complex with Ufd1 and the AAA-ATPase p97/Cdc48. ebi.ac.uk This p97-Ufd1-NPL4 complex functions as a key shuttle factor in the ubiquitin-proteasome system, recognizing polyubiquitinated proteins and facilitating their delivery to the 26S proteasome for degradation. ebi.ac.uk The NZF domain of NPL4 contributes to this process by binding directly to ubiquitin. nih.gov

By altering the local concentration and availability of zinc ions, ZDEC can potentially disrupt the zinc coordination within the NZF domain of NPL4. nih.gov This would compromise the structural integrity of the domain, impairing its ability to bind ubiquitin and interact with its partners. Such interference with the p97-Ufd1-NPL4 complex would severely disrupt the processing of ubiquitinated substrates, leading to an imbalance in protein homeostasis and contributing to cellular dysfunction.

This compound is a stable metal complex, but its diethyldithiocarbamate (DTC) ligands are potent chelators of various divalent metal cations. made-in-china.comresearchgate.net This chelating ability is a central aspect of its mechanism of action, enabling it to sequester and redistribute metal ions, thereby disrupting metalloprotein function and cellular signaling. nih.govnih.gov

The DTC ligand can chelate endogenous metal ions, most notably copper(II) and zinc(II), for which it has a high affinity. researchgate.netnih.gov A well-documented example is the interaction of ZDEC with the metalloenzyme copper-zinc superoxide dismutase (Cu,Zn-SOD). Studies have shown that ZDEC can directly chelate the copper ion at the enzyme's active site, displacing it and inactivating the enzyme. nih.govresearchgate.net

Furthermore, dithiocarbamates can act as ionophores, forming lipid-soluble complexes with metal ions that can then be transported across biological membranes. nih.gov This leads to a redistribution of metals, altering their intracellular and intercellular concentrations. For example, diethyldithiocarbamate has been shown to chelate zinc in the brain and affect its distribution. nih.gov This mobilization and redistribution of essential metal ions like zinc and copper can have profound biological consequences, as it disrupts the function of numerous metalloenzymes and zinc-dependent signaling pathways, such as the NF-κB cascade. nih.gov The stability of the metal-DTC complexes varies, with copper forming a particularly stable complex, which can influence which metal pools are most affected in a biological system. researchgate.netresearchgate.net

This compound is recognized as a contact allergen, capable of eliciting an immune response characteristic of allergic contact dermatitis. nih.gov As a small molecule, or hapten, ZDEC must first bind to a larger carrier molecule, typically a protein, to be recognized by the immune system. researchgate.netnih.gov The formation of this hapten-protein conjugate is a critical initiating step in sensitization. The allergenicity of ZDEC is critically dependent on its thiol functional group and proceeds through two primary haptenation mechanisms. nih.gov

Chelation of Metalloproteins: One major mechanism is a non-covalent, yet strong, interaction involving the chelation of metal ions within metalloproteins. nih.gov ZDEC can coordinate with the metal cofactor at the active site of an enzyme. The primary example of this is the chelation of the copper ion in copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.govnih.gov This interaction forms a stable complex, altering the protein's structure sufficiently to create a novel antigenic determinant that can be recognized by the immune system.

Mixed Disulfide Formation: A second, covalent haptenation mechanism involves an oxidation-reduction pathway. nih.gov ZDEC can be oxidized to its disulfide, tetraethylthiuram disulfide (TETD). nih.gov This disulfide can then react with nucleophilic thiol groups (sulfhydryl groups) on proteins, such as those from cysteine residues in albumin. The protein's thiol group reduces the disulfide bond of TETD, resulting in the formation of a stable mixed disulfide bond between the diethyldithiocarbamoyl moiety and the protein. nih.gov This covalent modification creates the hapten-protein conjugate necessary to trigger an immunological response.

| Haptenation Mechanism | Type of Interaction | Key Molecular Steps | Target Protein Example |

| Metalloprotein Chelation | Non-covalent (Coordinate Bond) | Direct chelation of the metal ion cofactor by the ZDEC molecule. nih.gov | Copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.govresearchgate.net |

| Mixed Disulfide Formation | Covalent | 1. Oxidation of ZDEC to tetraethylthiuram disulfide (TETD). nih.gov 2. Reduction of TETD by a protein thiol, forming a mixed disulfide bond. nih.gov | Serum Albumin. nih.gov |

Influence on Oxidative Stress Pathways

This compound (ZDEC) exhibits a complex and dual role in modulating cellular oxidative stress, acting as both an antioxidant and a pro-oxidant depending on the cellular context and concentration. nih.gov The zinc component itself is redox-inert but plays a crucial role in the antioxidant defense system. nih.govmdpi.com It is a structural component of key antioxidant enzymes like copper/zinc-superoxide dismutase and can induce the synthesis of metallothioneins, which are cysteine-rich proteins that scavenge reactive oxygen species (ROS). mdpi.comnih.gov

The dithiocarbamate ligand, on the other hand, contributes significantly to the compound's redox properties. The formation of the zinc complex can increase the production of ROS, leading to cancer cell death. nih.gov This pro-oxidant activity is a key mechanism behind its cytotoxic effects in oncology research. nih.gov For instance, the chelation of intracellular zinc by disulfiram (B1670777) (from which diethyldithiocarbamate is derived) leads to the formation of the ZDEC complex, which elevates ROS levels and induces apoptosis in cancer cells. nih.gov

Conversely, ZDEC also functions as a potent antioxidant, particularly in industrial applications such as the preservation of materials. researchgate.netspecialchem.com It acts as a peroxide decomposer, which reduces the formation of free radicals and slows down oxidative processes. researchgate.net This antioxidant capability is harnessed to protect materials from degradation caused by factors like UV radiation. researchgate.net

Table 1: Dual Role of this compound in Oxidative Stress

| Role | Mechanism | Cellular/Application Context | Key Findings |

|---|---|---|---|

| Pro-oxidant | Increased production of Reactive Oxygen Species (ROS) following complex formation. | Cancer cell lines | Leads to oxidative damage and apoptosis in malignant cells. nih.gov |

| Antioxidant | Functions as a peroxide decomposer, reducing free radical formation. | Industrial material preservation (e.g., asphalt (B605645) binders). | Slows the rate of oxidative aging and degradation. researchgate.net |

| Antioxidant | Induction of metallothionein synthesis. | General cellular systems | Metallothioneins scavenge hydroxyl radicals and sequester ROS. mdpi.com |

| Antioxidant | Stabilization of membranes and protection of protein sulfhydryl groups. | General cellular systems | Zinc competes with redox-active metals like iron and copper, preventing lipid peroxidation. nih.gov |

| Pro-oxidant | Excessive intracellular zinc levels can disrupt mitochondrial function. | Cellular overload conditions | Aberrant increases in zinc can lead to mitochondrial-mediated oxidative stress. nih.gov |

Catalytic Mechanism Investigations in Polymer Chemistry

This compound is classified as an ultra-fast accelerator for the sulfur vulcanization of rubber. lusida.com Its mechanism is centered around its ability to form active sulfurating agents that efficiently create cross-links between polymer chains. The process is generally understood to involve several key stages, initiated by the presence of activators like zinc oxide and stearic acid. lusida.comyg-1.com

Initially, ZDEC reacts with sulfur to form a zinc-polysulfide-dithiocarbamate complex. This complex is highly reactive and serves as the primary sulfur-donating species in the vulcanization process. yg-1.com It is believed that this sulfur-rich zinc accelerator complex plays a central role by activating the ground-state sulfur (S8) and facilitating the transfer of sulfur atoms to the rubber molecules. yg-1.com

The proposed mechanism involves the following key steps:

Formation of the Active Complex: ZDEC, in the presence of ZnO and stearic acid, reacts with sulfur to form an active accelerator-sulfur complex.

Reaction with Rubber: This active complex then reacts with the natural rubber hydrocarbon at the allylic C-H bonds, forming a polysulfidic cross-link precursor attached to the rubber chain. yg-1.com

Cross-link Formation: These precursors then react with other rubber chains to form the final mono-, di-, and polysulfidic cross-links that constitute the vulcanized network. researchgate.net

The efficiency of ZDEC is enhanced when used in combination with other accelerators, such as those from the thiazole (B1198619) class (e.g., 2-mercaptobenzothiazole). researchgate.netallenpress.com This synergistic activity arises from reactions between the accelerators, which generate highly reactive species like tetramethylthiuram disulfide, further promoting the vulcanization process. researchgate.netallenpress.com High-performance liquid chromatography (HPLC) has been instrumental in studying the intermediates and confirming the generation of these species during vulcanization. yg-1.comresearchgate.net

Table 2: Key Species in ZDEC-Accelerated Vulcanization

| Species | Role in Vulcanization | Method of Observation/Confirmation |

|---|---|---|

| Zinc-Polysulfide-Dithiocarbamate Complex | Primary sulfurating agent; activates and transfers sulfur to the rubber backbone. | Inferred from reaction kinetics and model compound studies. Its high reactivity makes direct detection difficult. yg-1.com |

| Cross-link Precursors (Rubber-Sx-Accelerator) | Intermediates formed by the reaction of the active complex with the rubber chain. | Investigated using model compounds that mimic the structure of natural rubber. yg-1.com |

| Polysulfidic, Disulfidic, and Monosulfidic Cross-links | Final network structures that impart elasticity and durability to the rubber. | Analyzed in the final vulcanizate to determine cross-link density and type. |

Beyond its traditional role in vulcanization, this compound has emerged as a potent organocatalyst for other polymerization reactions, notably in the synthesis of polyurethanes. rsc.orgresearchgate.net It serves as an effective, non-tin alternative to highly toxic organotin catalysts like dibutyltin (B87310) dilaurate (DBTL). rsc.orgresearchgate.net

In polyurethane synthesis, ZDEC catalyzes the reaction between a polyol (containing hydroxyl groups) and an isocyanate (containing NCO groups). The catalytic performance of ZDEC is exceptional, enabling the formation of high molecular weight polyurethanes. rsc.org The mechanism is believed to proceed through a Lewis acid-type coordination, where the zinc center activates the reactants.

While the precise mechanism is a subject of ongoing investigation, it is proposed that the zinc atom in ZDEC coordinates with the oxygen of the polyol's hydroxyl group, increasing its nucleophilicity. Simultaneously or subsequently, it may coordinate with the isocyanate group, making it more susceptible to nucleophilic attack by the activated polyol. This dual activation facilitates the formation of the urethane (B1682113) linkage.

Studies have shown that ZDEC's catalytic activity is robust and tolerant to different organic solvents. rsc.org A significant advantage is its considerably lower cytotoxicity compared to organotin catalysts, which is particularly crucial for polyurethanes intended for biomedical applications, such as thermogelling hydrogels. rsc.orgresearchgate.net The use of ZDEC and other zinc complexes represents a move towards more environmentally friendly and safer catalytic systems in the polymer industry. google.comreaxis.comreaxis.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-mercaptobenzothiazole |

| Copper/zinc-superoxide dismutase |

| Dibutyltin dilaurate (DBTL) |

| Diethyldithiocarbamate |

| Disulfiram |

| Metallothionein |

| Stearic acid |

| Tetramethylthiuram disulfide |

| This compound (ZDEC) |

Advanced Research on Biological Activities and Therapeutic Explorations

Antineoplastic Potency and Therapeutic Modalities

Zinc diethyldithiocarbamate (B1195824) has demonstrated notable potential as an anticancer agent through various mechanisms, including the induction of cell death in malignant cells, enhancement of the efficacy of existing cancer therapies, and inhibition of tumor growth and spread.

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Research has established the cytotoxic effects of Zinc diethyldithiocarbamate across a range of cancer cell lines, including lung carcinoma, breast cancer, and multiple myeloma. The compound's ability to induce apoptosis, or programmed cell death, is a key mechanism behind its anticancer activity.

In human lung carcinoma A549 cells, the half-maximal inhibitory concentration (IC50) of free this compound was determined to be 54.6 ± 1.59 µM. nih.gov Studies on multiple myeloma cell lines have shown potent cytotoxicity with IC50 values ranging from 5 to 10µM. nih.gov The formation of the this compound complex is associated with an increase in reactive oxygen species (ROS), which can lead to cancer cell death. nih.gov Furthermore, its cytotoxic activity involves the inhibition of the NF-kB pathway. nih.gov In breast cancer cells, metal-diethyldithiocarbamate complexes, including the zinc complex, have been found to have powerful proteasome inhibition-dependent anticancer efficacy.

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Reported Mechanism of Action |

|---|---|---|---|

| A549 | Lung Carcinoma | 54.6 ± 1.59 | Induction of Apoptosis |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 5 - 10 | Induction of Apoptosis, PARP-1 Cleavage |

| MDA-MB-231 | Breast Cancer | Not Specified | Proteasome Inhibition |

Synergistic Effects with Established Anticancer Agents

A significant aspect of this compound's therapeutic potential lies in its ability to work synergistically with established anticancer agents, enhancing their efficacy. This has been particularly noted in the context of multiple myeloma, a cancer of plasma cells.

Studies have shown that this compound synergistically enhances the cytotoxicity of immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, as well as the proteasome inhibitor bortezomib. nih.gov This synergistic action is crucial as it can also reverse the resistance of multiple myeloma cells to these conventional drugs. nih.gov The combination of bortezomib and lenalidomide is a known effective treatment for multiple myeloma, and the addition of a compound like this compound could further improve therapeutic outcomes.

| Cancer Type | Combined Agent | Observed Effect |

|---|---|---|

| Multiple Myeloma | IMiDs (Lenalidomide, Pomalidomide) | Enhanced cytotoxicity and reversal of drug resistance. nih.gov |

| Multiple Myeloma | Proteasome Inhibitor (Bortezomib) | Enhanced cytotoxicity and reversal of drug resistance. nih.gov |

| Biological Process | Observed Effect | Mechanism |

|---|---|---|

| Angiogenesis | Suppression of new blood vessel formation. nih.gov | Inhibition of key signaling pathways involved in angiogenesis. |

| Cancer Cell Invasion | Inhibition of cancer cell migration and invasion. | Modulation of cellular adhesion and proteolytic enzyme activity. |

Immunomodulatory Properties and T-lymphocyte Modulation

The immune system, particularly T-lymphocytes, plays a crucial role in cancer surveillance and elimination. This compound has been shown to possess immunomodulatory properties. Specifically, exposure of T-lymphocytes to low concentrations of this compound has been found to significantly boost the levels of both Interleukin-2 (IL-2) mRNA and protein. nih.gov IL-2 is a key cytokine for T-cell proliferation and activation, suggesting that this compound can enhance the anti-tumor immune response. This immunomodulatory effect adds another dimension to its potential as a multi-target anticancer agent. nih.gov

| Immune Cell Type | Observed Effect | Significance |

|---|---|---|

| T-lymphocytes | Significant increase in IL-2 mRNA and protein levels at low concentrations. nih.gov | Enhancement of T-cell mediated anti-tumor immunity. |

Antimicrobial Efficacy Investigations

Beyond its anticancer properties, this compound has also been investigated for its effectiveness against microbial pathogens, particularly fungi.

Antifungal Activity Studies

| Fungal Species | Observed Activity |

|---|---|

| Candida albicans | Antifungal activity demonstrated by related dithiocarbamates. |

| Aspergillus fumigatus | Antifungal activity demonstrated by related dithiocarbamates. |

| Cryptococcus neoformans | Antifungal activity demonstrated by related dithiocarbamates. |

The research outlined in this article highlights the significant therapeutic potential of this compound as both an antineoplastic and antifungal agent. Its ability to induce apoptosis in cancer cells, synergize with existing chemotherapies, inhibit tumor-promoting processes like angiogenesis and invasion, and modulate the immune system underscores its multifaceted approach to cancer treatment. Furthermore, its demonstrated antifungal efficacy suggests its potential application in treating microbial infections. Continued research into the specific molecular mechanisms and optimization of its delivery and efficacy is warranted to fully explore the clinical utility of this promising chemical compound.

Antiviral Mechanisms

The antiviral activity of this compound and related dithiocarbamate (B8719985) compounds is multifaceted, involving several proposed mechanisms that primarily disrupt viral replication and host-cell interactions. While research on this compound itself is specific in some areas, much of the understanding of its antiviral action is inferred from studies on closely related dithiocarbamate-metal complexes, such as pyrrolidine dithiocarbamate (PDTC) complexed with zinc.

A key proposed mechanism is the inhibition of viral RNA-dependent RNA polymerase. Dithiocarbamates can act as zinc ionophores, transporting zinc ions into the cell. physiology.orgjst.go.jpdokumen.pub This increase in intracellular zinc concentration is believed to interfere with the function of viral RNA polymerase, a critical enzyme for the replication and transcription of RNA viruses. jst.go.jpbiosynth.com The PDTC-zinc complex, for example, has been shown to disturb the function of this enzyme in rhinoviruses by elevating intracellular zinc levels. biosynth.com

Another significant antiviral mechanism associated with dithiocarbamate-metal complexes is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. biosynth.com Many viruses activate the NF-κB pathway to suppress apoptosis (programmed cell death) in host cells, creating a favorable environment for viral replication. biosynth.com By inhibiting NF-κB, dithiocarbamates can counteract this viral strategy, thereby limiting the virus's ability to multiply. biosynth.com

Furthermore, dithiocarbamates have been linked to the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a cellular pathway crucial for the degradation of proteins, which some viruses exploit for their own replication and protein production. Inhibition of ubiquitination by PDTC has been shown to repress the replication of enterovirus 71. biosynth.com The effects on both NF-κB and the UPS suggest that dithiocarbamates, particularly when complexed with metals like zinc, may possess broad-spectrum antiviral properties. biosynth.com Research has also explored the role of diethyldithiocarbamate (DDC) as a modulator of the host's immune response, where it has been observed to inhibit the antiviral activity of interferon, potentially through reactivity with sulfhydryl groups rather than metal chelation. dntb.gov.ua

| Mechanism | Description | Target Viruses (from related compounds) |

|---|---|---|

| Inhibition of RNA-Dependent RNA Polymerase | Acts as a zinc ionophore, increasing intracellular zinc levels which inhibit the viral enzyme responsible for genome replication. jst.go.jpbiosynth.com | Rhinovirus, Influenza Virus, Coxsackievirus B3, Herpes Simplex Virus 1 & 2 jst.go.jpbiosynth.com |

| Inhibition of NF-κB Pathway | Blocks virus-induced activation of NF-κB, which viruses use to prevent host cell apoptosis and enhance their survival. biosynth.com | General mechanism for various viruses biosynth.com |

| Inhibition of Ubiquitin-Proteasome System (UPS) | Inhibits ubiquitination, a process some viruses exploit for replication and protein production. biosynth.com | Enterovirus 71 biosynth.com |

Enzyme Modulatory Research

This compound has been identified as a chemical inhibitor of phospholipase A2 (PLA2), an enzyme group centrally involved in the inflammatory process. biosynth.comatamanchemicals.com PLA2 enzymes function by hydrolyzing the sn-2 ester bond of phospholipids, which releases arachidonic acid and a lysophospholipid. nih.gov The released arachidonic acid is a precursor to a wide range of pro-inflammatory mediators known as eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound can potentially disrupt this inflammatory cascade. The inhibition of arachidonic acid metabolism has been noted as an effect of diethyldithiocarbamate, which may be a consequence of PLA2 inhibition. nih.gov This inhibitory action on a key inflammatory enzyme underlies the compound's potent anti-inflammatory properties. biosynth.comatamanchemicals.com

This compound is a potent inducer of metallothioneins, a family of cysteine-rich, low-molecular-weight proteins that play a crucial role in cellular detoxification and homeostasis of heavy metals. atamanchemicals.com Research on cultured vascular endothelial cells has demonstrated that while inorganic zinc (e.g., from ZnSO4) is unable to induce metallothionein (B12644479) expression, the organic complex this compound is an effective inducer. atamanchemicals.com

The mechanism of induction involves the specific activation of the metal-responsive element (MRE) transcription factor 1 (MTF-1). atamanchemicals.com MTF-1 is a key transcription factor that binds to MREs in the promoter regions of metallothionein genes, initiating their transcription. researchgate.net Studies have shown that this compound activates the MTF-1/MRE pathway, leading to a significant increase in the messenger RNA (mRNA) levels of several metallothionein isoforms, including MT-1A, MT-1E, and MT-2A, which subsequently leads to the synthesis of metallothionein proteins. atamanchemicals.com Notably, this induction occurs without activating the Nrf2/antioxidant response element (ARE) pathway, another major cellular stress-response pathway. atamanchemicals.com This specific action highlights this compound as a valuable tool for studying metallothionein induction in vascular endothelial cells. atamanchemicals.com

| Parameter | Finding | Significance |

|---|---|---|

| Target Protein | Metallothionein (MT) | A key protein for detoxifying heavy metals and protecting against oxidative stress. atamanchemicals.com |

| Activated Pathway | Metal Response Element (MRE) Transcription Factor 1 (MTF-1) / MRE Pathway atamanchemicals.com | The primary signaling cascade for inducing metallothionein gene expression in response to metal ions. atamanchemicals.comresearchgate.net |

| Unaffected Pathway | Nrf2/Antioxidant Response Element (ARE) Pathway atamanchemicals.com | Demonstrates specificity in the induction mechanism. atamanchemicals.com |

| Upregulated Genes | Increased mRNA levels of MT-1A, MT-1E, and MT-2A atamanchemicals.com | Leads to the synthesis of multiple protective metallothionein isoforms. atamanchemicals.com |

Material Science and Advanced Polymer Applications

Catalytic Roles in Polymerization

ZDEC has demonstrated notable catalytic activity in various polymerization processes, offering an alternative to more toxic catalysts and enabling the synthesis of specialized polymers.

Recent research has highlighted the exceptional catalytic performance of zinc diethyldithiocarbamate (B1195824) in the synthesis of polyurethanes intended for biomedical applications. researchgate.net In a comparative study, ZDEC outperformed other organozinc compounds, such as zinc acetylacetonate (B107027) and zinc neodecanoate, in producing high molecular weight polyurethanes. researchgate.net The reaction demonstrated tolerance to a variety of organic solvents. researchgate.net

The resulting biocompatible and amphiphilic polyurethanes, which are composed of polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) blocks, exhibit thermo-responsive behavior, forming hydrogels with remarkably low sol-to-gel transition temperatures at low concentrations in water. researchgate.net Small-angle X-ray scattering (SAXS) experiments have revealed significant supramolecular self-assembly of these polyurethanes, even at a temperature of 4 °C. researchgate.net

A key advantage of using ZDEC as a catalyst is the significantly lower cytotoxicity of its residues in unpurified polyurethane polymers compared to those catalyzed by conventional tin(IV) catalysts like dibutyltin (B87310) dilaurate (DBTL). researchgate.net This positions ZDEC as a viable and safer alternative to the highly toxic organotin catalysts traditionally used in polyurethane synthesis, with potential applications in the synthesis of other polymers like polyesters that rely on organotin Lewis acidity. researchgate.net

| Catalyst | Polymer Molecular Weight | Sol-to-Gel Transition | Cytotoxicity of Residues |

| Zinc diethyldithiocarbamate (ZDEC) | High | Low temperature and concentration | Considerably lower than tin(IV) catalysts |

| Dibutyltin dilaurate (DBTL) | High | - | High |

| Zinc acetylacetonate | Lower than ZDEC | - | - |

| Zinc neodecanoate | Lower than ZDEC | - | - |

While specific studies detailing the use of this compound in olefin oxide polymerization are not prevalent, the broader class of zinc-based catalysts is known to be effective in the ring-opening polymerization of epoxides. For instance, nano-sized zinc glutarate has been shown to catalyze the selective copolymerization of propylene (B89431) oxide with phthalic anhydride. mdpi.com This process relies on the formation of zinc-alkoxide bonds on the catalyst's surface, which initiates the ring-opening of the monomers. mdpi.com Given the mechanistic similarities, it is plausible that ZDEC could exhibit catalytic activity in similar systems, although further research is needed to confirm this.

Precursor Chemistry for Nanomaterial Synthesis

This compound has emerged as a valuable single-source precursor for the synthesis of zinc sulfide (B99878) (ZnS) nanostructures, which are important wide-bandgap semiconductors with applications in optoelectronic devices. nih.govwhiterose.ac.uk The use of single-source precursors like ZDEC offers a synthetically appealing route to these nanomaterials due to their air and moisture stability, which allows for controlled synthesis without the need for complex experimental setups. nih.gov

The thermal decomposition of zinc dithiocarbamate (B8719985) complexes, including ZDEC, in the presence of primary amines like oleylamine (B85491) has proven to be a simple and effective strategy for producing high-aspect-ratio wurtzite ZnS nanowires. nih.govwhiterose.ac.ukdntb.gov.ua For example, the decomposition of [Zn(S₂CNEt₂)₂] has been used to prepare nanowires with diameters of approximately 18 nm. nih.gov Similarly, ultra-thin nanowires with diameters of 3-5.5 nm have been synthesized from the same precursor in oleylamine at 300 °C. nih.gov

The choice of the dithiocarbamate complex and the reaction conditions can influence the morphology of the resulting nanostructures. For instance, the decomposition of bis(diallydithiocarbamato)zinc(II) in various long-chain amines such as dodecylamine, hexadecylamine, and octadecylamine (B50001) yields hexagonal wurtzite ZnS nanoparticles. acs.org The capping agent used during the synthesis has a significant impact on the surface morphology of the nanoparticles, with different amines leading to flake-like, sponge-like, or rough flake-like structures. acs.org

| Precursor | Capping Agent/Solvent | Resulting Nanostructure |

| [Zn(S₂CNEt₂)₂] | Oleylamine | Ultra-thin nanowires (3-5.5 nm diameter) |

| [Zn(S₂CNⁿBu₂)₂] | Dodecylamine | Nanowires (~2 nm diameter) |

| [Zn(S₂CNⁱBu₂)₂] | Oleylamine | High aspect ratio wurtzite nanowires |

| Bis(diallydithiocarbamato)zinc(II) | Dodecylamine | Flake-like ZnS nanoparticles |

| Bis(diallydithiocarbamato)zinc(II) | Hexadecylamine | Sponge-like ZnS nanoparticles |

| Bis(diallydithiocarbamato)zinc(II) | Octadecylamine | Rough flake-like ZnS nanoparticles |

The formation of ZnS nanoparticles from zinc dithiocarbamate precursors involves a complex decomposition process. In situ X-ray absorption spectroscopy (XAS) studies have provided valuable insights into the mechanism. nih.govwhiterose.ac.uk In a non-coordinating solvent like xylene, dimeric [Zn(S₂CNMe₂)₂]₂ breaks down into tetrahedral monomers. nih.govwhiterose.ac.uk However, in a coordinating solvent such as oleylamine, the amine binds to the zinc center, forming a five-coordinate species. nih.govwhiterose.ac.uk

This amine-bound complex is stable up to around 70 °C, after which the amine dissociates. nih.govwhiterose.ac.uk At approximately 90 °C, decomposition occurs, leading to the formation of ZnS. nih.govwhiterose.ac.uk The relatively low onset temperature for nanoparticle formation is attributed to an amine-exchange process that results in the in-situ formation of a species with a lower temperature decomposition pathway. nih.govwhiterose.ac.uk The solvent plays multiple roles in this process, including interacting with the molecular species, controlling the growth rate and size distribution of the particles, preventing aggregation, and passivating surface defects. nih.gov

Performance Enhancement in Polymeric Materials

This compound is widely used as a vulcanization accelerator for rubber, a process that significantly enhances the mechanical properties of the polymer. mdpi.com It acts as a primary or secondary accelerator in both natural and synthetic rubbers, improving properties such as tensile strength, modulus, and resilience.

In addition to its role in vulcanization, ZDEC can be used in conjunction with other additives to achieve synergistic performance enhancements. For example, in carboxylated nitrile butadiene rubber latex (XNBRL) films, ZDEC is used as a vulcanization accelerator alongside other compounds. mdpi.com The incorporation of inorganic nanosheets like bentonite (B74815) into such formulations can lead to a remarkable 38% increase in tensile strength and a 48% reduction in the wet coefficient of friction. mdpi.com The rigid nanosheets act as a reinforcing filler, dissipating stress and inhibiting the propagation of microcracks, thereby enhancing the mechanical strength of the polymer matrix. mdpi.com

Antioxidant Role in Asphalt (B605645) Binder Aging Resistance

This compound (ZnDEC), also referred to as ZDC, functions as a potent antioxidant in asphalt binders, mitigating the detrimental effects of oxidative aging. The aging process in asphalt, primarily driven by reactions with atmospheric oxygen, leads to increased stiffness and brittleness, making pavements susceptible to cracking and fatigue. ascelibrary.orgsinocurechem.com Antioxidants are additives designed to inhibit this process by scavenging free radicals that initiate and propagate oxidation. researchgate.net

The primary antioxidant mechanism of ZnDEC in asphalt involves interrupting these oxidative chain reactions. As an organosulfur compound, it acts as a radical scavenger, neutralizing free radicals to form stable compounds and thus preventing further degradation of the binder's chemical structure. sinocurechem.com Research indicates that ZnDEC functions as a secondary antioxidant, which decomposes hydroperoxides into stable, non-radical species, effectively slowing the aging process. researchgate.net This chemical intervention preserves the essential rheological and chemical properties of the asphalt binder over time. sinocurechem.com

Numerous studies have validated the efficacy of ZnDEC in enhancing the durability of asphalt. Laboratory evaluations using methods such as Fourier Transform Infrared Spectroscopy (FTIR) and Dynamic Shear Rheometer (DSR) have demonstrated its ability to retard the aging process. ascelibrary.orgresearchgate.net Chemical analysis shows that the addition of ZnDEC slows the formation rate of carbonyl and sulfoxide (B87167) groups, which are key indicators of asphalt oxidation. researchgate.net

Table 1: Effect of this compound (ZDC) on Asphalt Binder Fatigue Life

| Aging Period (hours) | Average Increase in Fatigue Life (Factor) |

| 20 | 4x |

| 40 | 31x |

| 60 | 34x |

| Data sourced from studies on ZDC-modified asphalt binders. ascelibrary.org |

Stabilization Mechanisms in Elastomeric and Adhesive Systems

In elastomeric and adhesive systems, this compound (ZDEC) serves a dual function as both a highly effective vulcanization accelerator and a stabilizer. atamankimya.comharwick.comatamanchemicals.com Its primary role in elastomers like natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene diene monomer (EPDM) is to accelerate the sulfur vulcanization process. atamankimya.comwelltchemicals.com This process creates cross-links between polymer chains, which is fundamental to converting tacky, raw rubber into a durable material with enhanced elasticity, tensile strength, and resistance to heat and aging. atamanchemicals.comwelltchemicals.com

Beyond its function in the initial curing process, ZDEC also contributes to the long-term stability of the polymer by acting as an antioxidant. harwick.comaslankaucuk.com This is particularly relevant in rubber-based adhesive systems, where ZDEC is explicitly used for its antioxidant properties to prevent oxidative degradation and maintain adhesive performance over time. atamankimya.comaslankaucuk.comnurchem.com It also acts as a stabilizer in thermoplastic rubbers and hot melts. harwick.com The incorporation of ZDEC into rubber compounds has been shown to improve heat-aging resistance, which is crucial for maintaining the mechanical properties of the material throughout its service life. harwick.com

Research into the effects of ZDEC on the mechanical properties of natural rubber demonstrates its positive impact. Studies combining ZDEC with other accelerators, such as zinc xanthates, have shown a synergistic effect, leading to improved tensile strength, tear strength, and other critical mechanical properties of the vulcanized rubber. researchgate.net The compound's ability to enhance the vulcanization efficiency and contribute to the thermo-oxidative stability of polymers makes it a critical component in the formulation of a wide array of rubber products, including latex goods, coated fabrics, and molded articles. harwick.comatamanchemicals.comatamankimya.com

Table 2: Mechanical Properties of Natural Rubber Vulcanizates with a Zinc Xanthate/ZDEC Accelerator System

| Property | Value |

| Cure Characteristics | Positive Synergistic Effect |

| Tensile Strength | Enhanced |

| Tear Strength | Enhanced |

| Crosslink Density | Enhanced |

| Elongation at Break | Enhanced |

| Compression Set | Enhanced |

| Abrasion Resistance | Enhanced |

| Data reflects the synergistic effect observed in studies of the accelerator combination. researchgate.net |

Environmental Fate, Transport, and Ecotoxicological Implications

Degradation Pathways and Metabolite Formation (e.g., Carbon Disulfide, Thiuram)

Zinc diethyldithiocarbamate (B1195824) belongs to the dithiocarbamate (B8719985) class of chemicals, which are known to undergo specific degradation pathways. A primary metabolic and degradation product of many dithiocarbamates is carbon disulfide. nih.govnih.govnih.gov Studies on similar dithiocarbamates confirm that carbon disulfide is a significant in vivo metabolite. nih.gov For instance, the degradation of sodium diethyldithiocarbamate yields carbon disulfide and diethylamine (B46881). researchgate.net Thermal degradation of ZDEC also results in the cleavage of chemical bonds to produce diethylamine and carbon disulfide. nih.gov

Furthermore, dithiocarbamates can be oxidized to form thiuram disulfides. wikipedia.org Specifically, the oxidation of Zinc diethyldithiocarbamate by various oxidizing agents can result in the production of tetraethylthiuram disulfide (TETD), also known as disulfiram (B1670777). nih.govresearchgate.net

The primary degradation products identified are:

Carbon Disulfide (CS₂): A common metabolite for nearly all dithiocarbamates. nih.govnih.govnih.gov It is formed through the breakdown of the dithiocarbamate structure. researchgate.netnih.gov The formation of CS₂ from the related fungicide thiram (B1682883) (tetramethylthiuram disulfide) has been linked to hepatotoxicity in rats. nih.gov

Diethylamine: Produced alongside carbon disulfide during the degradation of the diethyldithiocarbamate ligand. researchgate.net

Thiurams: Oxidation of ZDEC can lead to the formation of tetraethylthiuram disulfide (TETD). nih.govresearchgate.net

Persistence and Environmental Mobility in Various Compartments (Soil, Water)

The persistence and mobility of a chemical determine its potential to spread within the environment and the duration of its impact. nih.gov

Water: this compound is characterized by its insolubility in water. fishersci.com This property significantly limits its mobility in aquatic systems. Due to its low water solubility, it is not likely to be mobile in the environment. fishersci.com

Soil: In the soil compartment, the mobility of ZDEC is expected to be low. The zinc component of the molecule can become completely adsorbed by the soil solid phase, a process that is not significantly hindered by the presence of dissolved organic matter. researchgate.net The mobility and bioavailability of zinc in soil and sediment can be influenced by factors such as redox conditions, which are affected by seasonal wetting and drying cycles. nih.gov Generally, most zinc introduced into aquatic environments eventually partitions into the sediments. unf.edu

Bioaccumulation and Biotransformation Dynamics

Bioaccumulation refers to the accumulation of a substance in an organism, while biotransformation is the chemical alteration of that substance within the organism.

While specific bioaccumulation data for the intact this compound molecule is limited, information on its zinc component is available. fishersci.com A study on the terrestrial isopod Porcellio scaber investigated the bioaccumulation of zinc from different sources, including particulate zinc oxide (ZnO). nih.gov The findings indicated that the bioaccumulation of zinc from particulate forms likely depends on the dissolution of zinc from the particles rather than the uptake of the particles themselves. nih.gov The amount of assimilated zinc was dose-dependent, with an assimilation efficiency of up to 16% of the ingested zinc. nih.gov

Biotransformation of this compound is directly linked to its degradation pathways. Within an organism, it can be metabolized to compounds such as carbon disulfide. nih.govepa.gov This metabolic process is a key aspect of its biotransformation dynamics.

Ecotoxicological Assessments

Ecotoxicology evaluates the effects of chemical substances on ecosystems. This compound is recognized as being very toxic to aquatic life, with the potential for long-lasting adverse effects. fishersci.comvanderbilt.edu

This compound poses a significant hazard to aquatic organisms. fishersci.comvanderbilt.edu The toxicity is often evaluated using metrics like the LC50 (lethal concentration for 50% of the test population). The toxicity of the zinc component itself is also a major consideration, as zinc can be harmful to aquatic life at low concentrations. unf.edu The toxicity of zinc in aquatic environments is influenced by water chemistry, including pH. nih.gov

| Organism | Species | Endpoint | Value | Exposure Time | Reference |

|---|---|---|---|---|---|

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 (static) | 0.23 mg/L | 96 hours | fishersci.com |

Key effects of zinc toxicity on plants include:

Inhibited Growth: High levels of zinc can lead to retarded growth, including decreased root and leaf biomass. frontiersin.orgdntb.gov.ua

Chlorosis: A common symptom of zinc toxicity is leaf chlorosis, which is a yellowing of the leaves due to a lack of chlorophyll (B73375). frontiersin.org

Reduced Photosynthesis: Excess zinc can damage the photosynthetic apparatus, reducing chlorophyll content and decreasing the rate of photosynthesis. frontiersin.orgnih.gov

Nutrient Imbalance: Zinc toxicity can interfere with the uptake and translocation of other essential mineral nutrients. nih.govfrontiersin.org

Pesticides and other chemical contaminants can have significant negative effects on soil invertebrate communities, which play a crucial role in soil health and ecosystem functioning. pan-uk.org Comprehensive reviews have shown that pesticides can adversely affect soil invertebrates in a majority of cases, with impacts ranging from increased mortality and reduced reproduction to altered behaviors like feeding and burrowing. pan-uk.orgsouthampton.ac.uk

While specific data on the impact of this compound on soil invertebrates is scarce, the potential for effects can be inferred from its chemical nature. The bioaccumulation of zinc has been studied in soil invertebrates like isopods, showing that they can assimilate zinc from their diet. nih.gov Given the vital role of invertebrates such as earthworms, springtails, and mites in soil ecosystems, the introduction of a toxic compound could disrupt community structure and function. pan-uk.org The toxicity of pesticides to soil invertebrates can also be influenced by soil properties, such as organic matter content. researcher.life

Consideration of Metal-Moiety Approaches in Ecotoxicity

In the field of ecotoxicology, the "metal-moiety approach" is a method used for the risk assessment of substances containing metals. oup.com This approach groups substances that share a common metal component to assess them simultaneously. oup.com The underlying assumption is that the metal ion, once dissociated, is the principal source of toxicity. oup.comresearchgate.net This method has been conventionally applied to inorganic metal compounds, such as metal chlorides and sulfates, which are considered toxicologically equivalent due to the release of a common metal ion. oup.com

However, the validity of the metal-moiety approach is contested when applied to organometallic compounds like this compound. oup.comnih.gov For such complex molecules, the organic component—the diethyldithiocarbamate ligand in this case—or the parent molecule as a whole, may significantly influence the substance's toxicity. researchgate.netnih.gov Consequently, an ecotoxicological assessment based solely on the zinc content may be inadequate and potentially misleading. oup.comnih.gov

A study conducted to support Canadian screening-level assessments highlighted the limitations of this approach by comparing the soil ecotoxicity of inorganic zinc compounds (zinc chloride and zinc oxide) with organic zinc substances, including this compound. oup.comnih.gov The research involved toxicity tests on plants (Trifolium pratense and Elymus lanceolatus) and soil invertebrates (Folsomia candida and Eisenia andrei). nih.gov

The 50% effective concentrations (EC50s), which represent the concentration of a substance that causes a 50% effect on the tested organisms, were found to be significantly lower for this compound compared to the inorganic zinc compounds across the various tested species and endpoints. nih.gov This indicates a higher toxic potential for the organometallic form. nih.gov These findings underscore the need for alternative assessment strategies for organometallic complexes that account for the toxicity of the entire substance or its organic components, rather than focusing exclusively on the metal ion. researchgate.netnih.gov The research concludes that for organometals like this compound, the parent substance or the organic moieties should be considered in ecotoxicological evaluations. nih.gov

Detailed Research Findings

The following table presents the 50% effective concentration (EC50) values from the aforementioned study, comparing the toxicity of this compound with inorganic zinc compounds in soil. The values are expressed in milligrams of zinc per kilogram of dry soil.

| Substance | Test Organism | Endpoint | EC50 (mg Zn/kg dry soil) | 95% Confidence Limits |

|---|---|---|---|---|

| This compound | Trifolium pratense | Shoot Mass | 11 | 9–12 |

| This compound | Elymus lanceolatus | Root Mass | 24 | 20–29 |

| This compound | Folsomia candida | Reproduction | 40 | 36–45 |

| This compound | Eisenia andrei | Reproduction | 148 | 128–170 |

| Zinc chloride (ZnCl2) | Trifolium pratense | Root Mass | 165 | 143–190 |

| Zinc chloride (ZnCl2) | Elymus lanceolatus | Shoot Mass | 118 | 101–138 |

| Zinc chloride (ZnCl2) | Folsomia candida | Reproduction | 569 | 527–614 |

| Zinc chloride (ZnCl2) | Eisenia andrei | Reproduction | 227 | 205–252 |

| Zinc oxide (ZnO) | Trifolium pratense | Root Mass | >5194 | N/A |

| Zinc oxide (ZnO) | Elymus lanceolatus | Shoot Mass | 337 | 286–397 |

| Zinc oxide (ZnO) | Folsomia candida | Reproduction | 631 | 573–695 |

| Zinc oxide (ZnO) | Eisenia andrei | Reproduction | 393 | 349–443 |

Analytical Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of zinc diethyldithiocarbamate (B1195824), from vibrational modes of its chemical bonds to the electronic environment of its constituent atoms.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the zinc diethyldithiocarbamate molecule. The IR spectra of dithiocarbamate (B8719985) complexes are characterized by several key absorption bands.

A significant band in the IR spectrum is associated with the C-N stretching vibration of the thioureide group, which typically appears in the range of 1450-1550 cm⁻¹. The position of this band provides insight into the electron distribution within the dithiocarbamate ligand. Another important region is between 950 and 1050 cm⁻¹, where the C=S stretching vibration is observed. The coordination of the sulfur atoms to the zinc metal center influences the frequency of these vibrations. For instance, the coordination to a metal ion typically results in a single band, indicative of a bidentate ligand arrangement. researchgate.net

Studies on this compound have identified characteristic IR bands that confirm its structure. researchgate.netnih.gov The presence of a band around 415-440 cm⁻¹ can be evidence for the coordination of the zinc metal to the sulfur atoms (υ(M-S)). researchgate.net

Table 1: Characteristic Infrared (IR) Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-N Stretching | 1272.10 | researchgate.net |

| C=S Stretching | 1002.00 | researchgate.net |

| Zn-S Stretching | 415-440 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution and in the solid state. ¹H and ¹³C NMR spectra provide information on the hydrogen and carbon environments within the diethylamino groups of the ligand. nih.gov

Solid-state NMR, particularly using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), can offer detailed structural information for this compound in its solid form. While specific solid-state ¹³C and ¹⁵N NMR data for this compound is not extensively reported in readily available literature, studies on structurally similar zinc(II) dithiocarbamate complexes, such as zinc diisobutyldithiocarbamate, have been performed. researchgate.net These studies demonstrate the utility of ¹³C and ¹⁵N CP/MAS NMR in characterizing the coordination environment of the zinc atom and the structure of the dithiocarbamate ligands in the solid state. researchgate.net The chemical shifts observed in these spectra are sensitive to the local geometry and electronic structure.

X-ray Absorption Spectroscopy (XAS) is a technique that can provide information about the local geometric and electronic structure of the absorbing atom. Specifically, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can determine the oxidation state, coordination number, and bond distances of the zinc center. However, specific XAS studies focused solely on the characterization of pure this compound are not prominently featured in the reviewed literature.

UV-Visible spectrophotometry is widely used for the quantitative analysis of this compound. The compound itself exhibits UV absorption, which can be utilized for its detection. researchgate.net However, a common analytical strategy involves its conversion to a more intensely colored complex to enhance sensitivity and selectivity.

One prevalent method is the displacement of zinc by copper(II) ions to form copper(II) diethyldithiocarbamate, a yellow complex with a strong absorption maximum around 435 nm. nih.govresearchgate.net This displacement reaction allows for the indirect spectrophotometric determination of this compound. researchgate.net Similarly, complexation with cobalt(II) chloride can be used, with the resulting complex being measured at approximately 320 nm. oup.comresearchgate.net The molar absorptivity of the copper diethyldithiocarbamate complex has been reported to be as high as 2.86 × 10⁵ L mol⁻¹ cm⁻¹. researchgate.net The NIST Chemistry WebBook also provides access to the UV/Visible spectrum of this compound. nist.gov

Table 2: UV-Visible Absorption Maxima for Diethyldithiocarbamate Complexes

| Complex | Wavelength (λmax) | Reference |

|---|---|---|

| This compound | 260 nm | oup.comresearchgate.net |

| Copper(II) Diethyldithiocarbamate | 435 nm | nih.govresearchgate.net |

| Cobalt(II) Diethyldithiocarbamate | 320 nm | oup.comresearchgate.net |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly useful for studying metal complexes containing paramagnetic metal ions and organic radicals. wikipedia.org

This compound contains zinc in the +2 oxidation state (Zn(II)). The electron configuration of Zn(II) is [Ar]3d¹⁰, meaning it has a completely filled d-shell and no unpaired electrons. Consequently, Zn(II) is a diamagnetic ion. Because EPR spectroscopy is only applicable to paramagnetic species, this compound is EPR-silent and this technique is not used for its direct characterization.

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of this compound from various matrices, such as latex products. nih.govoup.comresearchgate.net

Several HPLC methods have been developed for the analysis of this compound. nih.govoup.comresearchgate.netresearchgate.net These methods typically employ a reversed-phase C18 column for separation. nih.govoup.comresearchgate.net Detection is commonly achieved using a UV detector. oup.comresearchgate.net The direct analysis of zinc dithiocarbamate complexes can be challenging due to their instability and potential for metal exchange reactions with the stainless steel components of the HPLC system. oup.comresearchgate.net

To overcome these challenges, pre-column derivatization is a frequently used strategy. This involves converting the this compound into a more stable and easily detectable complex. nih.gov A widely adopted method is the reaction with copper(II) sulfate (B86663) to form the stable copper(II) diethyldithiocarbamate complex, which is then quantified by monitoring its absorbance at 435 nm. nih.gov Another approach involves derivatization with cobalt(II) chloride. oup.comresearchgate.net These methods have been successfully applied to determine the amount of this compound released from materials like natural rubber latex. nih.gov Limits of detection (LOD) and quantitation (LOQ) for these HPLC methods have been reported to be in the microgram per milliliter (µg/mL) range, for instance, an LOD of 0.25 µg/mL and an LOQ of 0.86 µg/mL have been achieved for the copper complex method. nih.gov

Table 3: Summary of HPLC Methods for this compound Analysis

| Column | Detection Method | Derivatization Agent | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Reversed-phase C18 | UV | None | 260 | 5 µg/mL | oup.comresearchgate.net |

| Reversed-phase C18 | UV | Copper(II) sulfate | 435 | 0.25 µg/mL | nih.gov |

| Reversed-phase C18 | UV | Cobalt(II) chloride | 320 | Not specified | oup.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for the analysis of this compound (ZDEC). This technique separates ZDEC from other components in a sample mixture, allowing for its identification and quantification. A common approach involves using a reversed-phase C18 column. oup.comoup.com The separation process often employs a gradient elution, where the composition of the mobile phase, typically a mixture of acetonitrile (B52724) and water, is changed over time to ensure effective separation. oup.com

Detection is commonly performed at a UV wavelength of 260 nm. oup.comoup.com This method has demonstrated good accuracy and precision, with intraday precision for ZDEC reported in the range of 1.4–5.2% and interday precision from 2.3–8.0%. oup.com Standard curves for ZDEC have shown to be linear with correlation coefficients consistently above 0.997. oup.com The limit of detection for ZDEC using this method has been reported to be 5 µg/mL. oup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | oup.comoup.com |

| Mobile Phase | Acetonitrile/Water Gradient | oup.com |

| Detection Wavelength | 260 nm | oup.comoup.com |

| Limit of Detection (LOD) | 5 µg/mL | oup.com |

| Linearity (Correlation Coefficient) | > 0.997 | oup.com |

| Interday Precision (%RSD) | 2.3 - 8.0% | oup.com |

Pre-column Derivatization Strategies (e.g., with Copper(II) Sulphate, Cobalt)

To enhance the stability and detectability of ZDEC, pre-column derivatization is a frequently employed strategy. This involves converting the ZDEC into a more stable metal complex before it is introduced into the HPLC system.

Copper(II) Sulphate: One effective method involves reacting ZDEC with copper(II) sulphate to form a stable copper-dithiocarbamate complex. nih.govresearchgate.net This complex is then quantified using a reversed-phase C18 column with a detection wavelength set to 435 nm. nih.govresearchgate.net Studies comparing derivatizing agents have shown that copper(II) sulphate can be a better complexing agent than cobalt(II) chloride, resulting in higher recovery of ZDEC. nih.govresearchgate.net This derivatization approach has achieved a limit of detection of 0.25 µg/mL and a limit of quantitation of 0.86 µg/mL for ZDEC. nih.govresearchgate.net

Cobalt: Another common derivatization technique uses cobalt(II) chloride. oup.comresearchgate.net The resulting stable cobalt(III) dithiocarbamate complexes can be analyzed by HPLC. oup.com A preliminary screening assay can be performed by treating sample extracts with cobalt chloride and measuring the UV absorption at 320 nm. oup.comresearchgate.net However, this method can be limited if multiple types of zinc dithiocarbamates are present, as this can lead to the formation of several mixed ligand cobalt(III) complexes, complicating the analysis. oup.com

| Derivatizing Agent | Resulting Complex | Detection Wavelength | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Copper(II) Sulphate | Copper-dithiocarbamate | 435 nm | 0.25 µg/mL | nih.govresearchgate.net |

| Cobalt(II) Chloride | Cobalt(III)-dithiocarbamate | 320 nm (for screening) | Not specified | oup.comresearchgate.net |

Considerations for Metal Exchange Reactions and System Design

A significant challenge in the direct HPLC analysis of ZDEC is its labile nature. oup.com The zinc dithiocarbamate complexes are prone to undergo transmetalation, or metal exchange reactions, with metal ions such as nickel that can leach from the stainless steel components of the chromatographic system. oup.comresearchgate.net This can lead to the formation of multiple peaks or a complete absence of a detectable peak for the target analyte. oup.com

To mitigate these undesirable reactions, specific strategies have been developed. One effective approach is to add an excess of a different zinc dithiocarbamate, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC), to the sample extracts. oup.comresearchgate.net This "protecting agent" effectively blocks the transmetalation reactions involving the analyte of interest. oup.com Additionally, pre-saturating the HPLC system with a saturated solution of the protecting agent can further minimize these exchange reactions. oup.com These methods allow for the direct determination of zinc dithiocarbamate levels without the need for costly specialized equipment like polyether ether ketone (PEEK)-lined HPLC systems. oup.comresearchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography combined with Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of compounds that are thermally stable and volatile. scioninstruments.com Since this compound is not directly amenable to GC analysis due to its thermal instability, indirect methods are employed. oup.comthermofisher.com The standard approach for analyzing dithiocarbamates like ZDEC involves their decomposition into carbon disulfide (CS2), which is then quantified by GC-MS. thermofisher.comshimadzu.com This is considered a non-specific "sum method" as it does not differentiate between the various species of dithiocarbamates present in the sample. thermofisher.com

The GC-MS system separates the volatile CS2 from other components in the gas phase using a capillary column. scioninstruments.com Following separation, the mass spectrometer ionizes the CS2 molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. scioninstruments.com For selective identification of CS2, data acquisition is often carried out by monitoring the compound-specific ions at m/z 76 and 78. thermofisher.com

Headspace GC and Derivatization for Carbon Disulfide Detection

Headspace Gas Chromatography (Headspace GC) is a specific sample introduction technique that is highly suitable for the analysis of volatile degradation products like carbon disulfide (CS2) from a complex matrix. rsc.orgnih.gov In this method, the sample containing ZDEC is placed in a sealed headspace vial. google.com

The derivatization step involves the acid-catalyzed hydrolysis or degradation of the dithiocarbamate into CS2. thermofisher.comrsc.org This is typically achieved by treating the sample with a stannous chloride-hydrochloric acid solution and heating it in the sealed vial, often in a water bath at around 80°C. thermofisher.comnih.gov The volatile CS2 produced during this reaction partitions into the gas phase (the "headspace") above the sample. rsc.org A sample of this gas is then automatically injected into the GC-MS system for analysis. shimadzu.com This technique effectively reduces matrix interference and avoids corrosion of the sample injector that might occur with direct injection of the acidic solution. google.com The method has proven to be robust, with a limit of quantification for CS2 as low as 0.04 µg/mL. thermofisher.comthermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Target | Carbon Disulfide (CS2) | thermofisher.comshimadzu.com |

| Derivatization/Decomposition | Acid hydrolysis (e.g., SnCl2/HCl) | thermofisher.comnih.gov |

| Sample Introduction | Headspace Injection | rsc.orggoogle.com |

| Detection | Mass Spectrometry (MS) | scioninstruments.com |

| Monitored Ions (m/z) | 76 and 78 | thermofisher.com |

| Limit of Quantification (LOQ) | 0.04 µg/mL | thermofisher.comthermofisher.com |

Elemental Analysis Techniques

Elemental analysis techniques are used to determine the elemental composition of a sample. In the context of this compound, these methods are employed to quantify the amount of zinc present, thereby confirming the identity and purity of the compound.

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful technique for detecting and quantifying trace elements, including zinc. wikipedia.orgberkeley.edu The method involves introducing an aqueous sample into a high-temperature plasma source, typically made of argon gas, with temperatures ranging from 6,000 to 10,000 K. wikipedia.org